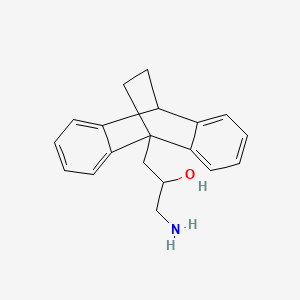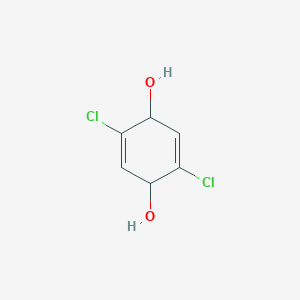![molecular formula C22H26N6O3 B1199349 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid](/img/structure/B1199349.png)
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidocarb dipropionate involves the reaction of imidazole derivatives with phenylurea compounds. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction. The final product is purified through crystallization or other purification techniques to obtain a sterile solution suitable for injection .
Industrial Production Methods
Industrial production of imidocarb dipropionate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure the production of high-purity imidocarb dipropionate. Quality control measures are implemented to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
Imidocarb dipropionate undergoes various chemical reactions, including:
Oxidation: Imidocarb can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: Imidocarb can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions include various derivatives of imidocarb dipropionate, which may have different pharmacological properties and applications .
科学的研究の応用
Imidocarb dipropionate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of imidazole derivatives.
Biology: Investigated for its effects on protozoan parasites and its potential use in controlling parasitic infections.
Medicine: Primarily used in veterinary medicine for the treatment of babesiosis and anaplasmosis in animals.
作用機序
The exact mechanism of action of imidocarb dipropionate is not fully understood, but it is believed to interfere with the production and utilization of polyamines in protozoan parasites. It also prevents the entry of inositol into erythrocytes containing the parasite, leading to the death of the parasite . The compound acts directly on the parasite, causing alterations in the number and size of nuclei and the morphology of the cytoplasm .
類似化合物との比較
Imidocarb dipropionate is often compared with other antiprotozoal compounds such as diminazene aceturate. While both compounds are used to treat protozoan infections, imidocarb dipropionate has a longer duration of action and can provide prophylactic effects against Babesia infections for up to six weeks . Other similar compounds include:
Diminazene aceturate: Used for the treatment of trypanosomosis and babesiosis.
Isometamidium chloride: Used for the treatment and prevention of trypanosomosis.
Imidocarb dipropionate is unique in its ability to provide long-term protection against protozoan infections and its broad-spectrum activity against various parasites .
特性
分子式 |
C22H26N6O3 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid |
InChI |
InChI=1S/C19H20N6O.C3H6O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;1-2-3(4)5/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2H2,1H3,(H,4,5) |
InChIキー |
IRPJGGHUXQZOQW-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 |
同義語 |
imidocarb dipropionate Imizol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


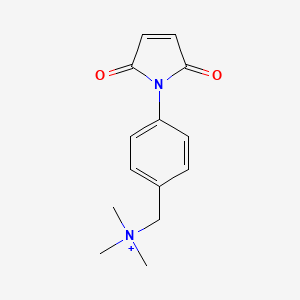
![3-[(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)oxy]-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium bromide](/img/structure/B1199272.png)


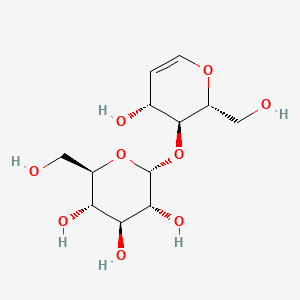


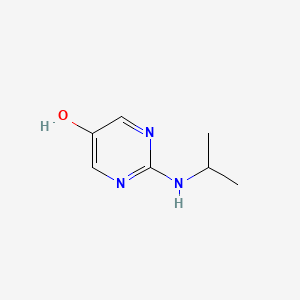
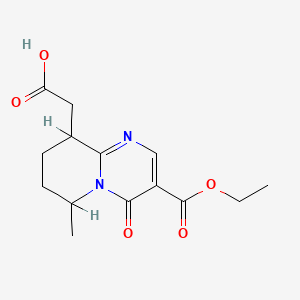
![[9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] acetate](/img/structure/B1199281.png)


